Cas no 2172220-16-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)

3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the presence of the Fmoc group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The phenyl and butanoic acid moieties enhance structural versatility, enabling the incorporation of hydrophobic and carboxylic acid functionalities into peptide sequences. This compound is particularly valuable for constructing complex peptides with precise side-chain modifications, facilitating applications in drug development and biochemical research. Its stability under standard SPPS conditions and high purity make it a reliable building block for advanced peptide chemistry.
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid structure
2172220-16-3 structure
商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
CAS番号:2172220-16-3
MF:C28H28N2O5
メガワット:472.532327651978
CID:5922759
PubChem ID:165550318

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
    • 2172220-16-3
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
    • EN300-1482413
    • インチ: 1S/C28H28N2O5/c1-18(15-26(31)32)30-27(33)24(19-9-3-2-4-10-19)16-29-28(34)35-17-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25/h2-14,18,24-25H,15-17H2,1H3,(H,29,34)(H,30,33)(H,31,32)
    • InChIKey: FMRGTWUORFAXET-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C(NC(C)CC(=O)O)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 105Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1482413-100mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1482413-10.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
10g
$14487.0 2023-06-06
Enamine
EN300-1482413-50mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1482413-250mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1482413-500mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1482413-10000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1482413-0.05g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1482413-2.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
2.5g
$6602.0 2023-06-06
Enamine
EN300-1482413-1.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
1g
$3368.0 2023-06-06
Enamine
EN300-1482413-5000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
2172220-16-3
5000mg
$9769.0 2023-09-28

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 関連文献

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acidに関する追加情報

3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172220-16-3, known as 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and biotechnology. This compound is particularly notable for its role in peptide synthesis and its potential in drug discovery. The structure of this molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in solid-phase peptide synthesis (SPPS). The presence of the phenyl group and the butanoic acid moiety further enhances its versatility and reactivity.

Recent studies have highlighted the importance of Fmoc-based protecting groups in modern peptide synthesis. The Fmoc group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions, making it ideal for sequential coupling reactions. In the case of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid, the Fmoc group plays a crucial role in protecting the amine functionality during the synthesis process. This ensures that the molecule can be incorporated into larger peptide chains without premature side reactions.

The butanoic acid moiety in this compound adds another layer of functionality, enabling it to participate in various chemical transformations such as esterification or amidation. This makes it a valuable building block in the construction of more complex molecules, including potential drug candidates. Recent research has also explored the use of similar compounds in the development of bioactive agents, particularly in the context of targeted drug delivery systems.

One of the most promising applications of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid lies in its potential as a precursor for bioactive peptides. By incorporating this compound into peptide sequences, researchers can create molecules with enhanced stability and bioavailability. This has significant implications for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

In terms of synthesis, this compound is typically prepared through a multi-step process that involves the coupling of an Fmoc protected amino acid with a phenyl-substituted propanamide. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have also opened up new avenues for synthesizing this compound more efficiently and sustainably.

The structural integrity of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid is further supported by its ability to form stable amide bonds, which are critical for maintaining the integrity of peptide chains. This property has been extensively studied in recent years, with researchers exploring how variations in the substituent groups can influence the overall stability and functionality of the resulting peptides.

From an analytical standpoint, this compound can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets rigorous quality control standards required for pharmaceutical applications.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid represents a significant advancement in organic chemistry and peptide synthesis. Its unique combination of functional groups and reactivity makes it an invaluable tool for researchers working on complex molecular constructions. As ongoing research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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